Cas no 537010-28-9 (1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde)

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is a specialized organic compound featuring a benzimidazole core substituted with a naphthylmethyl group at the 1-position and a formyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of heterocyclic compounds and pharmaceutical scaffolds. The naphthylmethyl moiety enhances lipophilicity, potentially improving binding affinity in medicinal chemistry applications. The aldehyde functionality offers versatility for further derivatization, including condensation or nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent performance in research applications, particularly in the synthesis of bioactive molecules or functional materials.
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde structure
537010-28-9 structure
商品名:1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
CAS番号:537010-28-9
MF:C19H14N2O
メガワット:286.32726
MDL:MFCD05863723
CID:878201

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde
    • 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
    • 1-(naphthalen-1-ylmethyl)-1H-benzimidazole-2-carbaldehyde
    • 1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde
    • AC1LU6ZD
    • AG-F-84866
    • Ambcb7359735
    • BB 0219525
    • CTK4J8636
    • MolPort-000-875-300
    • 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
    • MDL: MFCD05863723
    • インチ: InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
    • InChIKey: HAMQRBHRVRZUIL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O

計算された属性

  • せいみつぶんしりょう: 286.11100
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 34.89000
  • LogP: 4.05030

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde セキュリティ情報

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM261582-5g
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde
537010-28-9 95%
5g
$*** 2023-03-31
TRC
B504490-1g
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
537010-28-9
1g
$ 80.00 2022-06-07
eNovation Chemicals LLC
Y1246621-1g
1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
537010-28-9 95%
1g
$85 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402508-5g
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde
537010-28-9 95+%
5g
¥1231.00 2024-05-09
1PlusChem
1P00DB8B-5g
1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
537010-28-9 95%
5g
$128.00 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402508-1g
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde
537010-28-9 95+%
1g
¥417.00 2024-05-09
eNovation Chemicals LLC
Y1246621-1g
1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
537010-28-9 95%
1g
$85 2024-06-06
abcr
AB221492-5 g
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde; 95%
537010-28-9
5g
€207.20 2023-02-05
TRC
B504490-500mg
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
537010-28-9
500mg
$ 65.00 2022-06-07
TRC
B504490-100mg
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
537010-28-9
100mg
$ 50.00 2022-06-07

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde 関連文献

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehydeに関する追加情報

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde: A Comprehensive Overview

The compound 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (CAS No. 537010-28-9) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging uses in pharmaceuticals, materials science, and environmental chemistry. The structure of benzimidazole itself is a fused bicyclic system consisting of a benzene ring and an imidazole ring, which contributes to its unique chemical reactivity and stability.

Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery, particularly in the development of anticancer agents. The naphthylmethyl group attached to the benzimidazole framework in this compound introduces additional electronic and steric effects, enhancing its bioavailability and targeting capabilities. Researchers have demonstrated that such modifications can significantly improve the efficacy of benzimidazole-based drugs in combating various diseases, including cancer and neurodegenerative disorders.

In the field of materials science, benzimidazole derivatives have been explored for their potential as precursors in the synthesis of advanced materials such as carbon nanotubes and graphene. The carbaldehyde functional group present in this compound plays a crucial role in facilitating these reactions by acting as a directing group during the formation of carbon-based nanostructures. Recent advancements in this area have shown that compounds like 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde can serve as effective templates for the controlled synthesis of high-performance materials with tailored properties.

The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzimidazole core through condensation reactions, followed by selective alkylation to introduce the naphthylmethyl substituent. The final step involves oxidation to install the carbaldehyde group, ensuring the desired functionality for subsequent applications.

From an environmental perspective, this compound has shown promise in pollution control technologies. Its ability to act as a catalyst in degradation reactions under UV light has been extensively studied, with recent findings indicating its effectiveness in breaking down persistent organic pollutants (POPs) in aqueous environments. This property makes it a valuable candidate for developing eco-friendly solutions to address global environmental challenges.

In conclusion, 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (CAS No. 537010-28-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an attractive target for researchers aiming to develop innovative solutions in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technological and therapeutic frontiers is expected to grow significantly.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.